[(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine
Description
The compound [(5-fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine is a secondary amine featuring two distinct aromatic substituents: a 5-fluorothiophen-2-yl group and a 3-methoxyphenyl group linked via methylene bridges.
Properties
CAS No. |
1856040-86-2 |
|---|---|
Molecular Formula |
C13H14FNOS |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-(3-methoxyphenyl)methanamine |
InChI |
InChI=1S/C13H14FNOS/c1-16-11-4-2-3-10(7-11)8-15-9-12-5-6-13(14)17-12/h2-7,15H,8-9H2,1H3 |
InChI Key |
IPIGPTLPPGSYKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC=C(S2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.
Methoxyphenyl Substitution: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
[(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiophenes.
Scientific Research Applications
[(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of [(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxyphenyl group can modulate its electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
*Calculated based on molecular formula C₁₃H₁₃FNO₂S.
Key Observations :
Physicochemical Properties
Pharmacological and Toxicological Considerations
- Receptor Selectivity : The 3-methoxy group may favor interactions with serotonin or adrenergic receptors, as seen in 3-MeOMA (), a methoxymethamphetamine derivative .
- Toxicity Risks : Thiophene-containing amines (e.g., BW373U86 in ) are associated with convulsant effects at high doses, possibly due to off-target CNS activity .
Biological Activity
[(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound's molecular structure can be represented as follows:
- Molecular Formula : C13H12FNO
- Molecular Weight : 221.24 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1=CC=C(S1)C(=C(C=C2C=CC(=C(C=C2)OC)C)N)F
This compound features a thiophene ring substituted with fluorine and a methoxy group on the phenyl ring, contributing to its lipophilicity and potential for biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Fluorinated Thiophene Moiety : Using fluorination techniques on thiophene derivatives.
- Synthesis of the Methoxyphenyl Moiety : Achieved through methoxylation of phenolic compounds.
- Coupling Reaction : The final step often employs nucleophilic substitution to link the two moieties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound can bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Case Studies and Research Findings
- Anticancer Activity : Recent studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction via mitochondrial pathways.
- Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against several bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.
Applications in Medicine
The potential applications of this compound in medicine include:
- Drug Development : Its unique structure makes it a candidate for developing new therapeutics targeting neurological disorders and cancers.
- Pharmacological Studies : Ongoing research is investigating its role as a pharmacophore in drug design, focusing on optimizing its efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
